molecular formula C6H3Cl2FS B1410111 3,4-Dichloro-5-fluorothiophenol CAS No. 1804881-36-4

3,4-Dichloro-5-fluorothiophenol

Cat. No. B1410111
CAS RN: 1804881-36-4
M. Wt: 197.06 g/mol
InChI Key: SDOVFDQMNGBERI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic thiols, which 3,4-Dichloro-5-fluorothiophenol is a type of, is a rather poorly explored area of organosulfur chemistry . Classical methods for the introduction of the SH-groups into various aromatic compounds are based on the interaction of arenes with sulfur or its inorganic derivatives . It is shown that thiophenol can be obtained using elemental sulfur and anhydrous aluminum chloride, which react with benzene at 75–80 °C .

Safety And Hazards

The safety data sheet for 4-Fluorothiophenol, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3,4-dichloro-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOVFDQMNGBERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-fluorothiophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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